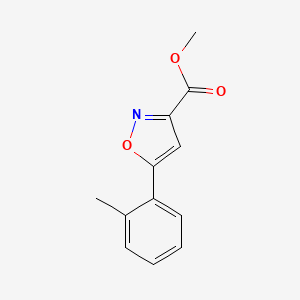![molecular formula C9H3ClF7NO B1404427 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide CAS No. 1365963-37-6](/img/structure/B1404427.png)
2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
“2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide” is an organic compound . It is a part of the class of compounds known as fluorinated building blocks .
Synthesis Analysis
The synthesis of such compounds often involves the use of organofluorine compounds as starting reagents . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound includes a chloro group attached to an acetamide group, which is further connected to a phenyl ring. The phenyl ring is substituted with four fluorine atoms and a trifluoromethyl group .Aplicaciones Científicas De Investigación
Electrophilic Fluorinating Agent
Perfluoro-[N-(4-pyridyl)acetamide], a compound related to 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide, has been used as an electrophilic fluorinating agent. This agent effectively fluorinates various organic compounds under mild conditions, demonstrating its utility in organic synthesis and chemical research (Banks, Besheesh, & Tsiliopoulos, 1996).
Potential Pesticides
Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds similar to 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide, have been studied for their potential as pesticides. These compounds have been characterized by X-ray powder diffraction, showing their potential application in agricultural chemistry (Olszewska, Pikus, & Tarasiuk, 2008).
Conformational Studies
Studies on the conformations of related acetamides, including 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, have been conducted. These studies involve dipole moment measurements and quantum chemical calculations, contributing to the understanding of molecular geometry and polarity in chemical research (Ishmaeva et al., 2015).
Antimicrobial Properties
A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, related to the structure of 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide, have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Parikh & Joshi, 2014).
Crystal and Molecular Structures
The crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and related compounds have been examined. This research contributes to the understanding of molecular interactions and structural properties in solid-state chemistry (Chi et al., 2018).
NF-kappaB and AP-1 Gene Expression Inhibitors
Compounds structurally related to 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide have been investigated as inhibitors of NF-kappaB and AP-1 gene expression. Such research is crucial in the field of medicinal chemistry and pharmacology (Palanki et al., 2000).
Glass-Transition Temperature in Polymer Chemistry
Research involving 2-trifluoromethyl-activated bisfluoro monomers, related to 2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide, has contributed to the development of novel arylene ether polymers with high glass-transition temperatures. This has implications in the field of materials science and polymer chemistry (Huang et al., 2007).
Safety And Hazards
Direcciones Futuras
The future directions for this compound could involve its use in the agrochemical and pharmaceutical industries. Fluorinated compounds, including those with a trifluoromethyl group, have been increasingly used in these industries over the past two decades . It is expected that many novel applications of this compound will be discovered in the future .
Propiedades
IUPAC Name |
2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF7NO/c10-1-2(19)18-8-6(13)4(11)3(9(15,16)17)5(12)7(8)14/h1H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLKGDGATJAPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



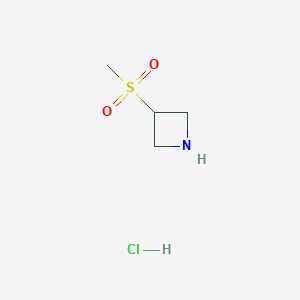
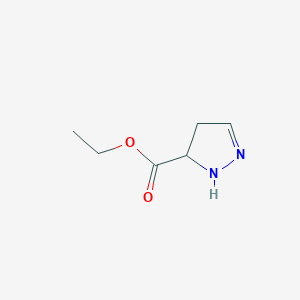
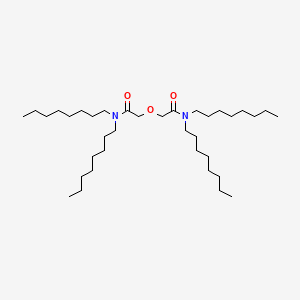
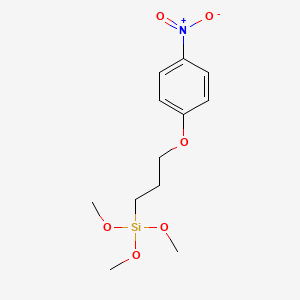
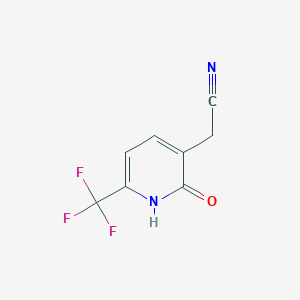
![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)
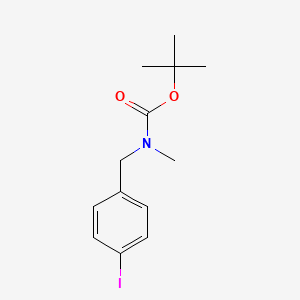
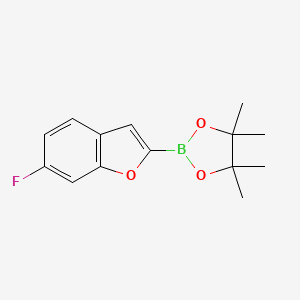
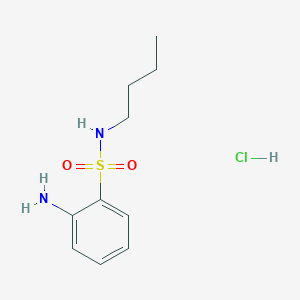
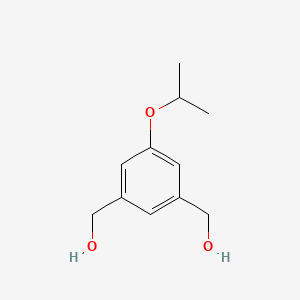
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)
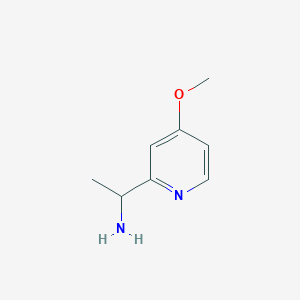
![7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1404366.png)
